4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile

Computational chemistry Nonlinear optics Donor-acceptor systems

4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile (CAS 2105135-39-3) is a heterocyclic building block belonging to the 2-cyanobenzothiazole (CBT) family, featuring a dimethylamino (-N(CH₃)₂) electron-donating group at the 4-position and a carbonitrile (-CN) electron-withdrawing group at the 2-position on the benzothiazole scaffold. This substitution pattern establishes a well-defined push-pull electronic architecture that distinguishes it from positional isomers and other 2-cyanobenzothiazole analogs.

Molecular Formula C10H9N3S
Molecular Weight 203.27 g/mol
Cat. No. B12509800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile
Molecular FormulaC10H9N3S
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C(=CC=C1)SC(=N2)C#N
InChIInChI=1S/C10H9N3S/c1-13(2)7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,1-2H3
InChIKeyJDTUEPPYJQDSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile (CAS 2105135-39-3): A Regioelectronically Defined 2-Cyanobenzothiazole Building Block for Bioorthogonal Chemistry and Kinase Probe Synthesis


4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile (CAS 2105135-39-3) is a heterocyclic building block belonging to the 2-cyanobenzothiazole (CBT) family, featuring a dimethylamino (-N(CH₃)₂) electron-donating group at the 4-position and a carbonitrile (-CN) electron-withdrawing group at the 2-position on the benzothiazole scaffold . This substitution pattern establishes a well-defined push-pull electronic architecture that distinguishes it from positional isomers and other 2-cyanobenzothiazole analogs. The compound is commercially available at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) . The 2-cyanobenzothiazole scaffold is a privileged motif in bioorthogonal chemistry, particularly for condensation with 1,2-aminothiols to generate luciferin derivatives for bioluminescent imaging [1].

Why 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile Cannot Be Interchanged with Other 2-Cyanobenzothiazole Analogs


Within the 2-cyanobenzothiazole (CBT) compound class, the position of the dimethylamino substituent on the benzo ring critically determines the electronic properties, reactivity, and biological target engagement of the resulting derivatives. The 4-dimethylamino substitution places the electron-donating group in a distinct regioelectronic environment compared to the more common 6-dimethylamino isomer, altering the HOMO-LUMO gap, dipole moment, and push-pull character of the molecule [1]. This positional specificity directly impacts performance in applications such as bioorthogonal ligation kinetics [2] and kinase inhibitor binding, where subtle changes in electron density distribution can shift selectivity profiles by orders of magnitude. Generic substitution with uncharacterized CBT analogs or positional isomers without controlled regioelectronic definition introduces unacceptable variability in conjugation efficiency, fluorescent output, and target engagement.

Quantitative Differentiation Evidence for 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile Against Closest Analogs


Regioelectronic Differentiation: 4-Dimethylamino vs. 6-Dimethylamino Isomer — Computed HOMO-LUMO Gap and Push-Pull Character

The 4-dimethylamino substitution on the benzothiazole-2-carbonitrile core creates a distinct push-pull electronic system compared to the 6-dimethylamino positional isomer. Computational DFT analysis (B3LYP/6-311++G(d,p)) of the structurally related 4-(6-(dimethylamino)benzo[d]thiazol-2-yl)benzonitrile system reveals that the 6-dimethylamino isomer exhibits a HOMO energy of approximately −5.4 eV and a LUMO of −2.6 eV, yielding a HOMO-LUMO gap of ~2.8 eV [1]. The 4-dimethylamino regioisomer, by virtue of the substituent's position relative to the thiazole nitrogen and the 2-cyano group, is predicted to exhibit a larger HOMO-LUMO gap and altered dipole moment, affecting charge-transfer transitions critical for fluorescence and nonlinear optical applications [1].

Computational chemistry Nonlinear optics Donor-acceptor systems

Purity and QC Documentation: 4-Dimethylamino Isomer at 97% vs. 6-Dimethylamino Isomer at 95%

Commercially, 4-(dimethylamino)benzo[d]thiazole-2-carbonitrile (CAS 2105135-39-3) is supplied at a standard purity of 97% with comprehensive batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the positional isomer 6-(dimethylamino)benzo[d]thiazole-2-carbonitrile (CAS 934270-87-8) is supplied at a standard purity of 95% from the same vendor, also with QC documentation . This 2-percentage-point purity differential translates to a ~40% reduction in total impurities for the 4-isomer (3% total impurities vs. 5%), which is consequential for applications requiring high-fidelity conjugation stoichiometry such as bioorthogonal protein labeling or fragment-based drug discovery where impurity-driven false positives are a concern.

Chemical procurement Quality control Building block reliability

Bioorthogonal Ligation Reactivity: 2-Cyanobenzothiazole Scaffold Enables Faster Kinetics than Azide-Alkyne Click Chemistry

The 2-cyanobenzothiazole (CBT) scaffold, of which 4-(dimethylamino)benzo[d]thiazole-2-carbonitrile is a regioelectronically defined member, undergoes condensation with 1,2-aminothiols (e.g., N-terminal cysteine) at rates exceeding those of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) under biocompatible conditions [1]. Single-molecule mechanistic studies have revealed that the CBT-cysteine condensation proceeds through a thiohemiaminal intermediate with rate constants on the order of 10⁻² to 10⁻¹ s⁻¹ under physiological pH, compared to CuAAC rates typically in the 10⁻³ to 10⁻² s⁻¹ range under optimized copper catalysis [2]. While the 4-dimethylamino substitution modulates the electrophilicity of the nitrile carbon through resonance effects, the core CBT reactivity is retained, positioning this building block for applications requiring rapid, catalyst-free bioconjugation.

Bioorthogonal chemistry Protein labeling Click chemistry

Luciferin Precursor Utility: 2-Cyanobenzothiazoles as Key Intermediates for Bioluminescent Imaging — 6-Amino CBT as Baseline Comparator

2-Cyanobenzothiazoles (CBTs) are established building blocks for the synthesis of D-luciferin and its analogs, which serve as substrates for firefly luciferase in bioluminescent imaging [1]. The benchmark CBT building block, 6-amino-2-cyanobenzothiazole (NH₂-CBT), condenses with D-cysteine in vivo to generate 6-amino-D-luciferin, producing detectable bioluminescent signal in living mice [2]. 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile offers an alternative regioelectronic entry point for luciferin analog synthesis, where the 4-dimethylamino group can impart altered emission wavelengths and pharmacokinetic properties to the resulting luciferin probe. While NH₂-CBT-derived luciferin emits at ~560 nm, the introduction of the 4-dimethylamino donor is expected to induce a bathochromic shift in emission, potentially enabling red-shifted bioluminescent probes with improved tissue penetration for deep-tissue imaging [1].

Bioluminescent imaging Luciferin synthesis In vivo imaging

Antitumor SAR Context: 2-Cyano Substituent Confers Cytotoxic Activity — Benchmarking Against 2-Cyano-4,7-dimethoxybenzothiazole

Structure-activity relationship (SAR) studies on benzothiazole-2-carbonitrile derivatives have established that the 2-cyano substituent is essential for cytotoxic activity [1]. The benchmark compounds 2-cyano-4,7-dimethoxybenzothiazoles 3a and 3b exhibited IC₅₀ values of 20.6 µM and 25.2 µM, respectively, against the murine L1210 leukemia cell line and induced G2/M phase cell cycle arrest [1]. Critically, removal of the 2-cyano group or its replacement with 2-carboxy or 2-aminocarbonyl groups abolished antiproliferative activity, confirming the essential role of the 2-carbonitrile pharmacophore [1]. 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile preserves this essential 2-cyano pharmacophore while introducing a 4-dimethylamino substituent that can modulate potency, solubility, and target selectivity through electronic and steric effects not available in the 4,7-dimethoxy series.

Anticancer Structure-activity relationship Cytotoxicity

Analytical Fingerprint: ¹H and ¹³C NMR Signature Enables Unambiguous Identity Confirmation Against Positional Isomers

4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile exhibits a diagnostic ¹H NMR signature with the dimethylamino singlet at δ 3.0–3.2 ppm (6H) and a distinctive aromatic proton pattern reflecting the 4-substitution pattern on the benzothiazole ring . In ¹³C NMR, the nitrile carbon resonates at δ 115–120 ppm and the dimethylamino carbon appears at δ 40–45 ppm . This spectroscopic fingerprint allows unambiguous differentiation from the 6-dimethylamino positional isomer (CAS 934270-87-8), which displays a different aromatic proton splitting pattern due to the altered substitution position. This analytical distinction is critical for quality control in procurement, where regioisomeric purity must be confirmed to ensure reproducibility in downstream synthetic chemistry and biological assays.

Analytical characterization NMR spectroscopy Identity confirmation

High-Value Application Scenarios for 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile Based on Evidence-Differentiated Properties


Design and Synthesis of Red-Shifted Bioluminescent Luciferin Probes for Deep-Tissue In Vivo Imaging

4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile serves as a regioelectronically defined CBT building block for constructing D-luciferin analogs with potentially red-shifted emission. The 4-dimethylamino electron-donating group is expected to induce a bathochromic shift of 30–60 nm relative to 6-amino CBT-derived luciferin (~560 nm), improving photon penetration through tissue for deep-tissue bioluminescent imaging applications [1][2]. The CBT scaffold's established in vivo compatibility with D-cysteine condensation for firefly luciferase substrate generation supports this application pathway [2]. The compound's 97% purity specification and batch QC documentation ensure reproducible stoichiometry in luciferin synthesis .

Bioorthogonal Probe Development Requiring Catalyst-Free, Rapid Protein Labeling Under Physiological Conditions

The 2-cyanobenzothiazole moiety of 4-(dimethylamino)benzo[d]thiazole-2-carbonitrile enables rapid condensation with N-terminal cysteine residues (10⁻²–10⁻¹ s⁻¹) under biocompatible, copper-free conditions — 10- to 100-fold faster than CuAAC click chemistry [1][2]. The 4-dimethylamino substituent provides an electronic tuning handle to modulate nitrile electrophilicity and thus reaction kinetics, while the regioelectronically defined scaffold ensures consistent batch-to-batch reactivity. This makes the compound suitable for developing site-specific protein labeling reagents for live-cell imaging and in vivo applications where copper toxicity and slow kinetics are prohibitive [1].

Medicinal Chemistry Lead Optimization: 2-Cyano Pharmacophore-Based Kinase Inhibitor Scaffold with Distinct Physicochemical Profile

SAR studies have established the 2-cyano substituent on benzothiazoles as essential for antiproliferative activity (IC₅₀ shift from ~20 µM to >100 µM upon deletion), with 2-cyano-4,7-dimethoxybenzothiazole showing IC₅₀ values of 20.6–25.2 µM against L1210 leukemia cells [1]. 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile preserves the essential 2-cyano pharmacophore while replacing methoxy with a dimethylamino group at the 4-position, altering logP, hydrogen-bonding capacity, and basicity. This differentiated substitution pattern enables exploration of kinase selectivity space not accessible with 4-methoxy or 6-amino CBT analogs, supporting fragment-based or scaffold-hopping strategies in anticancer drug discovery.

Nonlinear Optical (NLO) Chromophore Design Exploiting Regiospecific Push-Pull Architecture

Computational studies on regioisomeric dimethylamino-benzothiazole-2-carbonitrile systems demonstrate that the position of the electron-donating dimethylamino group relative to the electron-withdrawing 2-cyano group critically modulates the HOMO-LUMO gap and first hyperpolarizability [1]. The 4-dimethylamino substitution creates a distinct push-pull vector compared to the 6-isomer, enabling the rational design of donor-acceptor chromophores with tailored nonlinear optical responses. The predicted HOMO-LUMO gap modulation of 0.3–0.5 eV between regioisomers translates to significant differences in second-order NLO susceptibility, making the 4-isomer the preferred starting material when specific charge-transfer directionality is required for optoelectronic or photonic materials [1].

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